molecular formula C19H21ClN2O3 B2817441 N-({4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxyphenyl}methylene)(tetrahydro-2-furanyl)methanamine CAS No. 861207-82-1

N-({4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxyphenyl}methylene)(tetrahydro-2-furanyl)methanamine

Cat. No.: B2817441
CAS No.: 861207-82-1
M. Wt: 360.84
InChI Key: LAWRUBRIRALFEC-UFFVCSGVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a Schiff base derivative featuring a 6-chloro-3-pyridinylmethoxy group attached to a 3-methoxyphenyl ring, with a tetrahydrofuran (THF) moiety linked via a methylene bridge.

Properties

IUPAC Name

1-[4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl]-N-(oxolan-2-ylmethyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3/c1-23-18-9-14(10-21-12-16-3-2-8-24-16)4-6-17(18)25-13-15-5-7-19(20)22-11-15/h4-7,9-11,16H,2-3,8,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWRUBRIRALFEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NCC2CCCO2)OCC3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-({4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxyphenyl}methylene)(tetrahydro-2-furanyl)methanamine, commonly referred to by its CAS number 861207-82-1, is a compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including relevant studies, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C19H21ClN2O3
  • Molecular Weight : 360.83 g/mol
  • CAS Number : 861207-82-1

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. Studies have shown that derivatives of pyridine and methoxyphenyl groups can interact with various cellular pathways involved in cancer progression. For instance, compounds featuring methoxy substitutions often demonstrate enhanced cytotoxicity against cancer cell lines. The presence of the chloro group on the pyridine ring may also contribute to increased activity by enhancing binding affinity to target proteins involved in tumor growth regulation .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest.
  • Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in tumor cells, leading to programmed cell death.
  • Modulation of Signaling Pathways : The interaction with key signaling pathways, such as those involving Bcl-2 and caspases, is critical for their antitumor efficacy .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds. Below is a summary of relevant findings:

StudyCompoundBiological ActivityKey Findings
Thiazole derivativesAntitumorShowed IC50 values in the low micromolar range against various cancer cell lines.
Methoxyphenyl analogsCytotoxicityInduced apoptosis in HeLa cells through intrinsic and extrinsic pathways.
Pyridine-based compoundsAnticonvulsantDemonstrated significant anticonvulsant effects in animal models.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that modifications to the core structure significantly affect biological activity:

  • Methoxy Substituents : Enhance solubility and bioavailability.
  • Chloro Group : Increases lipophilicity, which may improve membrane permeability.
  • Tetrahydrofuran Ring : Contributes to structural rigidity, potentially enhancing binding affinity to biological targets .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit promising anticancer properties. For instance, studies have highlighted the significance of methoxy groups attached to aromatic rings in enhancing anticancer activity. The presence of the chloro-pyridine group may also contribute to selective toxicity against cancer cells while minimizing effects on normal cells .

Case Study : A related compound demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity. The structure-activity relationship (SAR) analysis suggested that modifications to the methoxy and chloro groups could further optimize anticancer efficacy .

Antimicrobial Properties

Compounds similar to N-({4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxyphenyl}methylene)(tetrahydro-2-furanyl)methanamine have shown antimicrobial activity against a variety of pathogens. The incorporation of the tetrahydrofuran moiety has been linked to enhanced membrane permeability, facilitating better interaction with microbial targets .

Case Study : In vitro studies demonstrated that derivatives of this compound exhibited significant antimicrobial effects against both bacterial and fungal strains, suggesting potential for development as new antimicrobial agents .

Neuropharmacology

The structural characteristics of this compound may also render it useful in neuropharmacological applications. The presence of nitrogen atoms in its structure suggests potential interactions with neurotransmitter systems.

Research Findings : Compounds with similar nitrogen-containing structures have been investigated for their ability to modulate neurotransmitter release and receptor activity, potentially leading to therapeutic effects in conditions such as depression and anxiety .

Synthesis of Functional Materials

The unique chemical structure of this compound can be leveraged in the synthesis of advanced materials. Its ability to form stable complexes with metal ions opens avenues for its use in catalysis and sensor technologies.

Research Findings : Studies have shown that similar compounds can act as ligands in coordination chemistry, leading to the development of new materials with tailored electronic properties suitable for applications in electronics and photonics .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are analyzed for comparative insights:

Structural Analogues

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Pharmacological Notes
N-({4-[(6-Chloro-3-pyridinyl)methoxy]-3-methoxyphenyl}methylene)(tetrahydro-2-furanyl)methanamine 6-Chloro-pyridinyl, 3-methoxyphenyl, THF bridge Not explicitly provided Estimated >350 Hypothesized CNS activity due to THF’s role in blood-brain barrier penetration .
N′-{4-[(6-Chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}-N,N-dimethyl-1,2-ethanediamine Dimethyl-ethylenediamine instead of THF; similar aryl backbone C₁₈H₂₃ClN₂O₂ 346.84 Used in pesticide research; enhanced solubility due to polar amine groups .
6-Methoxy-N-{1-[4-(trifluoromethyl)phenyl]ethyl}pyridin-3-amine Trifluoromethylphenyl and pyridine; lacks THF and chloro-pyridinyl C₁₅H₁₅F₃N₂O 296.29 Anticandidate for kinase inhibition; CF₃ group enhances metabolic stability .
2-[[3-(4-Methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine Triazolo-pyridazine core; ethanamine side chain C₁₄H₁₅N₅O₂ 285.30 Acute oral toxicity (GHS Category 4); used in chemical synthesis .

Crystallographic and Hydrogen-Bonding Patterns

  • The THF oxygen and imine nitrogen in the target compound could participate in hydrogen-bond networks, influencing solid-state packing and solubility .

Key Research Findings and Gaps

Structural Optimization : Replacement of the THF group with ethylenediamine () reduces molecular weight but may compromise blood-brain barrier permeability.

Safety vs. Efficacy : The triazolo-pyridazine analog () demonstrates higher toxicity than pyridine-based analogs, underscoring the need for substituent-specific risk assessments.

Synthetic Challenges : The THF-containing Schiff base may require stringent anhydrous conditions, unlike the more robust amide couplings in .

Q & A

Basic: What are the recommended synthetic routes and reaction conditions for preparing this compound?

The synthesis involves multi-step organic reactions, typically starting with halogenated pyridine derivatives and methoxy-substituted benzaldehyde intermediates. Key steps include:

  • Nucleophilic substitution : React 6-chloro-3-pyridinylmethanol with 3-methoxy-4-hydroxybenzaldehyde under basic conditions (e.g., K₂CO₃ in DMF) to form the methoxy-linked intermediate .
  • Schiff base formation : Condense the aldehyde intermediate with tetrahydrofurfurylamine using a dehydrating agent (e.g., molecular sieves) in anhydrous ethanol .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are critical for isolating high-purity product .
    Characterization : Confirm structure via ¹H/¹³C NMR (δ ~8.2 ppm for pyridine protons, δ ~4.3 ppm for tetrahydrofuran protons) and high-resolution mass spectrometry (HRMS) .

Basic: How should researchers handle safety and stability concerns during experimental work?

  • Hazards : Based on structurally similar amines (e.g., ), expect acute toxicity (oral, dermal) and skin/eye irritation.
  • Safety protocols :
    • Use fume hoods, nitrile gloves, and safety goggles.
    • Avoid dust generation; store in airtight containers under inert gas (N₂/Ar) to prevent oxidation .
    • Emergency measures: For skin contact, wash with 10% acetic acid followed by soap/water; for inhalation, administer oxygen if respiratory distress occurs .

Advanced: How can computational modeling (e.g., QSAR) resolve contradictions in bioactivity data for analogs of this compound?

A QSAR study on a related compound (1-{4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}-N-[(pyridin-4-yl)methyl]methanamine) identified outliers due to steric hindrance from bulky substituents (e.g., tetrahydrofuran) and electronic effects from methoxy groups . To address discrepancies:

  • Parameter selection : Include descriptors like molecular polarizability and H-bond acceptor count.
  • Validation : Use Y-randomization (100,000 permutations) to confirm model robustness.
  • Case study : Compare docking results (e.g., AutoDock Vina) with experimental IC₅₀ values to identify binding site interactions disrupted by the chloro-pyridine moiety .

Advanced: What crystallographic strategies are optimal for resolving structural ambiguities in derivatives?

  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.
  • Refinement : SHELXL-2018 is recommended for handling disorder in the tetrahydrofuran ring (common in flexible moieties). Apply restraints to C–O bond lengths (1.43 Å) and anisotropic displacement parameters .
  • Validation : Check for Twinning (PLATON) and Rint values < 5% to ensure data quality. For example, a related spiro compound ( ) required a twin scale factor of 0.42 to resolve overlapping reflections.

Basic: What analytical techniques are critical for assessing purity and degradation products?

  • HPLC-DAD : Use a C18 column (3.5 µm, 150 mm) with 0.1% TFA in water/acetonitrile (70:30 → 20:80 gradient). Monitor degradation (e.g., hydrolysis of the Schiff base) at 254 nm .
  • Stability studies : Accelerate under stress conditions (40°C/75% RH for 4 weeks). Detect oxidation byproducts (e.g., nitroso derivatives) via LC-MS/MS .

Advanced: How do electronic effects of substituents influence reactivity in cross-coupling reactions?

  • Methoxy groups : Activate the phenyl ring toward electrophilic substitution but deactivate via steric hindrance. DFT calculations (B3LYP/6-31G*) show a Hammett σpara value of −0.27 for the 3-methoxy group, favoring Suzuki-Miyaura coupling at the 4-position .
  • Chloro-pyridine : Enhances oxidative stability but reduces nucleophilicity of the adjacent methylene group. Use Pd(OAc)₂/XPhos catalyst systems to mitigate dehalogenation side reactions .

Basic: What are the best practices for storing and handling hygroscopic intermediates?

  • Storage : Desiccate intermediates (e.g., Schiff base precursors) over P₂O₅ at −20°C.
  • Handling : Pre-dry glassware (120°C overnight) and use anhydrous solvents (Karl Fischer titration < 50 ppm H₂O) .

Advanced: How can hydrogen-bonding patterns (from crystallography) predict solubility and formulation challenges?

In a related hydrochloride salt ( ), H-bonding between NH₃⁺ and Cl⁻ (d = 2.98 Å) creates a stable lattice but reduces aqueous solubility. Mitigation strategies:

  • Co-crystallization : Add succinic acid to form H-bonds with the tetrahydrofuran oxygen (d = 2.75 Å).
  • Amorphization : Ball-mill with polyvinylpyrrolidone (PVP-K30) to disrupt crystallinity .

Basic: What spectroscopic markers distinguish this compound from its des-chloro analog?

  • FT-IR : The C–Cl stretch (v ~550 cm⁻¹) in the pyridine ring is absent in the des-chloro analog.
  • ¹H NMR : The chloro-pyridine proton (δ ~8.5 ppm) shifts upfield (δ ~7.9 ppm) upon substitution with a methyl group .

Advanced: How can metabolomic profiling identify off-target effects in biological assays?

  • In vitro incubation : Treat hepatic microsomes (rat/human) and analyze via UPLC-QTOF-MS. Look for phase I metabolites (e.g., N-demethylation of the tetrahydrofuran amine).
  • Pathway mapping : Use MetaboAnalyst 5.0 to link metabolites (e.g., glutathione adducts) to oxidative stress pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.